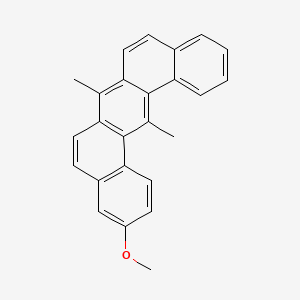
1,3,4,5-Tetraethyl-2,2-dimethyl-2,3-dihydro-1H-1,3-diborole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,3,4,5-Tetraethyl-2,2-dimethyl-2,3-dihydro-1H-1,3-diborole: is a chemical compound that belongs to the class of boron-containing heterocycles This compound is characterized by its unique structure, which includes a boron-nitrogen ring with ethyl and methyl substituents
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 1,3,4,5-Tetraethyl-2,2-dimethyl-2,3-dihydro-1H-1,3-diborole typically involves the reaction of boron trihalides with organic ligands under controlled conditions. One common method involves the reaction of boron trichloride with ethyl and methyl-substituted organic compounds in the presence of a suitable catalyst. The reaction is carried out under an inert atmosphere to prevent oxidation and hydrolysis of the boron compound.
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using similar methods as described above. The process is optimized for higher yields and purity, often involving multiple purification steps such as distillation and recrystallization.
Analyse Des Réactions Chimiques
Types of Reactions: 1,3,4,5-Tetraethyl-2,2-dimethyl-2,3-dihydro-1H-1,3-diborole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form boron-oxygen compounds.
Reduction: Reduction reactions can convert the boron-nitrogen ring to more reduced forms.
Substitution: The ethyl and methyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and oxygen.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Halogenating agents like chlorine or bromine can be used for substitution reactions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield boron-oxygen compounds, while substitution reactions can produce a variety of substituted boron-nitrogen heterocycles.
Applications De Recherche Scientifique
Chemistry: 1,3,4,5-Tetraethyl-2,2-dimethyl-2,3-dihydro-1H-1,3-diborole is used as a precursor in the synthesis of other boron-containing compounds
Biology and Medicine: Research is ongoing to explore the potential biological activities of boron-containing compounds. These compounds are investigated for their potential use in drug delivery systems and as therapeutic agents.
Industry: In the industrial sector, this compound is used in the production of advanced materials, including polymers and ceramics. Its unique properties make it suitable for applications in electronics and optoelectronics.
Mécanisme D'action
The mechanism of action of 1,3,4,5-Tetraethyl-2,2-dimethyl-2,3-dihydro-1H-1,3-diborole involves interactions with various molecular targets The boron-nitrogen ring structure allows for unique electronic interactions, which can influence the compound’s reactivity and stability
Comparaison Avec Des Composés Similaires
- 1,3,4,5-Tetramethyl-2,2-dimethyl-2,3-dihydro-1H-1,3-diborole
- 1,3,4,5-Tetraethyl-2,2-dimethyl-2,3-dihydro-1H-1,3-diborole
Uniqueness: this compound is unique due to its specific ethyl and methyl substituents, which influence its chemical reactivity and potential applications. Compared to similar compounds, it may exhibit different electronic properties and reactivity patterns, making it valuable for specific research and industrial applications.
Propriétés
Numéro CAS |
114211-60-8 |
|---|---|
Formule moléculaire |
C13H26B2 |
Poids moléculaire |
204.0 g/mol |
Nom IUPAC |
1,3,4,5-tetraethyl-2,2-dimethyl-1,3-diborole |
InChI |
InChI=1S/C13H26B2/c1-7-11-12(8-2)15(10-4)13(5,6)14(11)9-3/h7-10H2,1-6H3 |
Clé InChI |
MBNMGMQABGTMJN-UHFFFAOYSA-N |
SMILES canonique |
B1(C(=C(B(C1(C)C)CC)CC)CC)CC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


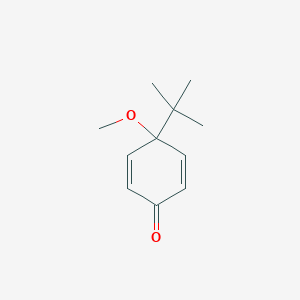

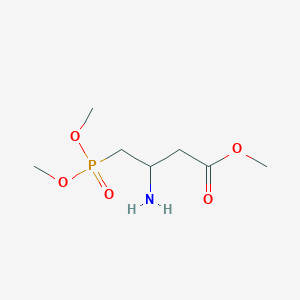
![5-Decyl-2-{4-[(2-fluorooctyl)oxy]phenyl}pyrimidine](/img/structure/B14289485.png)
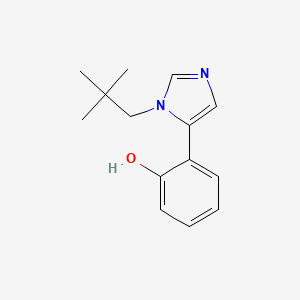
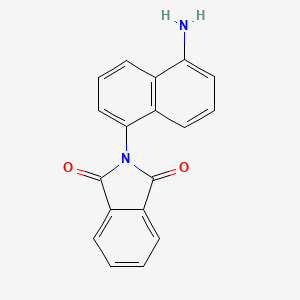
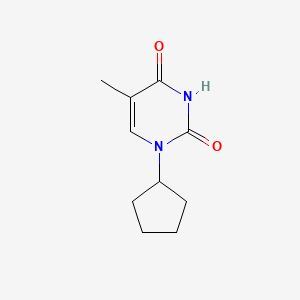
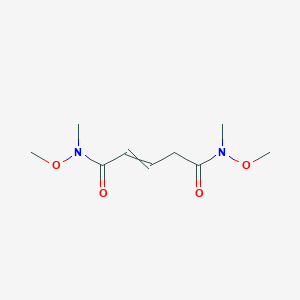
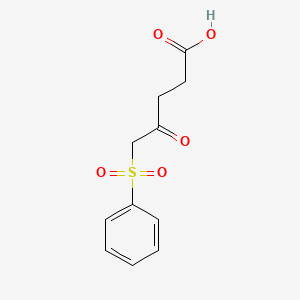

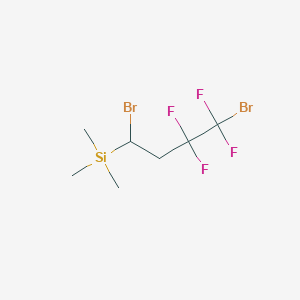
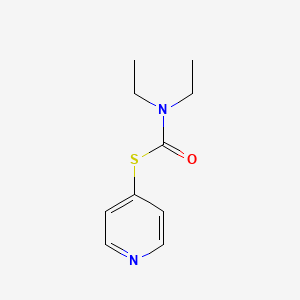
![4-[(Bicyclo[2.2.1]hept-5-en-2-yl)methoxy]-2,2,6,6-tetramethylpiperidine](/img/structure/B14289546.png)
